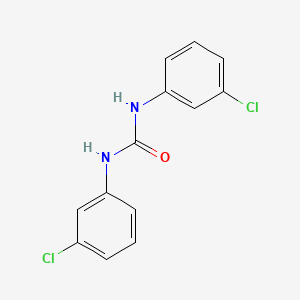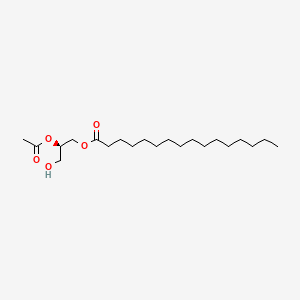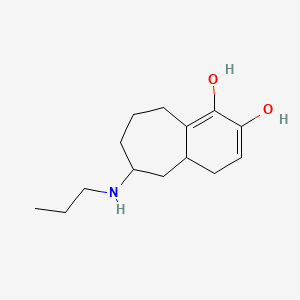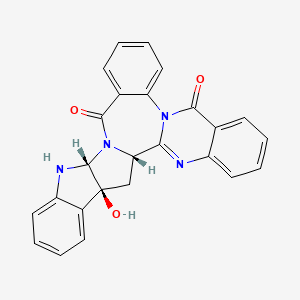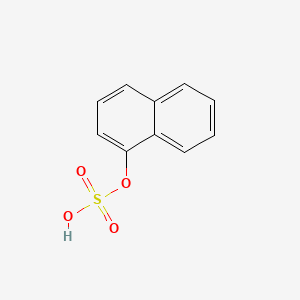
1-Naphthyl sulfate
概要
説明
1-Naphthyl sulfate, also known as 1-naphthalenol hydrogen sulfate, is an organic compound with the molecular formula C10H8O4S. It is a sulfate ester of 1-naphthol and is commonly used in various chemical and biological applications. The compound is known for its role in phase-II sulfate conjugation, a major pathway in the biotransformation and excretion of xenobiotics and endogenous compounds .
準備方法
Synthetic Routes and Reaction Conditions
1-Naphthyl sulfate can be synthesized through the sulfonation of 1-naphthol. The reaction typically involves the use of sulfuric acid or chlorosulfonic acid as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester. The general reaction is as follows:
C10H7OH+H2SO4→C10H7OSO3H+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The use of continuous reactors and advanced separation techniques ensures the efficient production of the compound. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve the desired product quality .
化学反応の分析
Types of Reactions
1-Naphthyl sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to 1-naphthol and sulfuric acid under acidic or basic conditions.
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it back to 1-naphthol.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 1-Naphthol and sulfuric acid.
Oxidation: Naphthoquinones.
Reduction: 1-Naphthol.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
科学的研究の応用
1-Naphthyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthyl derivatives.
Biology: Studied for its role in phase-II metabolism and its effects on enzyme activity.
Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-naphthyl sulfate involves its role as a sulfate donor in sulfate conjugation reactions. The compound is metabolized by cytosolic sulfotransferases, which transfer the sulfate group to various substrates, including xenobiotics and endogenous compounds. This process increases the water solubility of the substrates, facilitating their excretion from the body. The molecular targets include hydroxyl and amino groups on the substrates, and the pathways involved are part of the phase-II metabolism .
類似化合物との比較
1-Naphthyl sulfate can be compared with other similar compounds such as 2-naphthyl sulfate and 1-naphthol:
2-Naphthyl sulfate: Similar in structure but differs in the position of the sulfate group. It has different reactivity and biological effects.
1-Naphthol: The parent compound of this compound, lacking the sulfate group. It has different solubility and reactivity properties.
Uniqueness
This compound is unique due to its specific position of the sulfate group, which influences its reactivity and biological activity. The sulfate group enhances its water solubility and facilitates its role in phase-II metabolism .
特性
IUPAC Name |
naphthalen-1-yl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMQKVNBLZGWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953864 | |
| Record name | Naphthalen-1-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-94-2 | |
| Record name | Naphthyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalen-1-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NAPHTHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20A00650AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


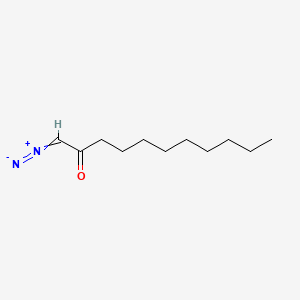
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)
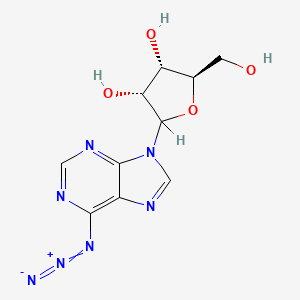
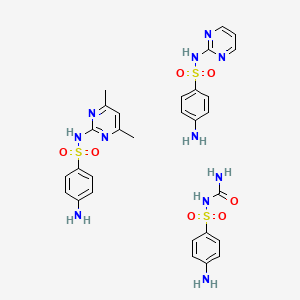
![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)
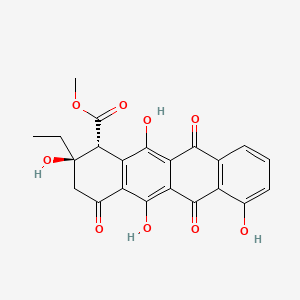
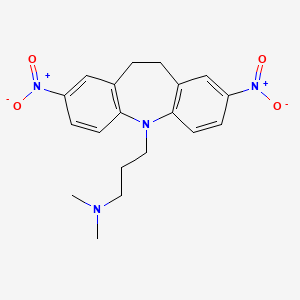
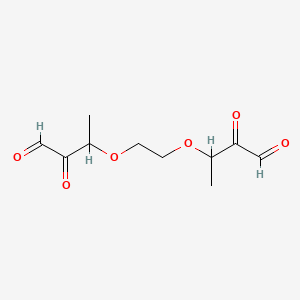
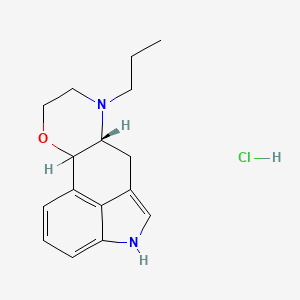
![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)
